molecular formula C11H14FN3S B1387704 N'-(4-fluoro-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine CAS No. 1105195-42-3

N'-(4-fluoro-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine

Cat. No.: B1387704
CAS No.: 1105195-42-3
M. Wt: 239.31 g/mol
InChI Key: NJHWLHVKPRMIJF-UHFFFAOYSA-N
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Description

N’-(4-fluoro-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine is an organic compound that features a benzothiazole ring substituted with a fluorine atom at the 4-position and an ethane-1,2-diamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-fluoro-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative, such as 4-fluorobenzoic acid, under acidic conditions.

    Introduction of the Ethane-1,2-diamine Moiety: The ethane-1,2-diamine moiety can be introduced through a nucleophilic substitution reaction. This involves reacting the benzothiazole derivative with N,N-dimethylethylenediamine in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-(4-fluoro-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom on the benzothiazole ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Oxidized derivatives of the benzothiazole ring.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted benzothiazole derivatives with different nucleophiles replacing the fluorine atom.

Scientific Research Applications

N’-(4-fluoro-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe or bioactive molecule.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N’-(4-fluoro-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine involves its interaction with specific molecular targets. The benzothiazole ring can interact with biological macromolecules such as proteins and nucleic acids, potentially inhibiting their function. The fluorine atom can enhance the compound’s binding affinity and specificity through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluoro-1,3-benzothiazol-2-yl)-N-methylglycine
  • N-(4-fluoro-1,3-benzothiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine
  • N-(4-fluoro-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide

Uniqueness

N’-(4-fluoro-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine is unique due to its specific substitution pattern and the presence of the ethane-1,2-diamine moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-N',N'-dimethylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN3S/c1-15(2)7-6-13-11-14-10-8(12)4-3-5-9(10)16-11/h3-5H,6-7H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJHWLHVKPRMIJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC1=NC2=C(C=CC=C2S1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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